Teicoplanin A2-3

Description

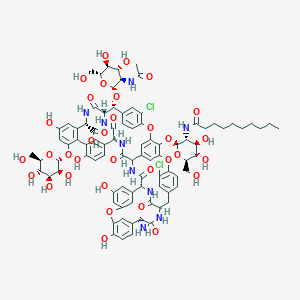

Structure

2D Structure

Properties

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLLBUOHPVGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H97Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1879.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teicoplanin A2-3 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the bacterium Actinoplanes teichomyceticus. It is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2][3] The teicoplanin complex consists of five major lipoglycopeptide components (A2-1 through A2-5) and four minor components.[1][4] All major components share the same peptide core but differ in the fatty acid side chain. This guide focuses on the core mechanism of action, primarily driven by the interaction of the teicoplanin molecule with the bacterial cell wall synthesis machinery. The fundamental mechanism is consistent across the A2 components.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of teicoplanin is achieved by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape in Gram-positive bacteria.[1][2][3] The primary target is the late-stage elongation of peptidoglycan, a large polymer of glycan strands cross-linked by short peptides.

The Target: Peptidoglycan Precursors

Teicoplanin's mechanism is predicated on its high-affinity, specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][4][5][6][7] This process occurs on the outer surface of the bacterial cytoplasmic membrane. The key steps that teicoplanin disrupts are:

-

Synthesis of Lipid II: Inside the bacterium, the peptidoglycan precursor, known as Park's nucleotide (UDP-N-acetylmuramyl-pentapeptide), is synthesized. This precursor is then linked to a lipid carrier molecule, bactoprenol, at the cell membrane to form Lipid I. The addition of N-acetylglucosamine (NAG) creates Lipid II, the final monomeric building block of peptidoglycan.[2][8][9]

-

Translocation: Lipid II is translocated across the cytoplasmic membrane to the exterior surface.[2][8]

-

Polymerization and Cross-linking: On the outer surface, two critical enzymatic reactions occur:

-

Transglycosylation: Glycosyltransferase enzymes polymerize the glycan strands by adding new Lipid II subunits to the growing chain.[2]

-

Transpeptidation: Transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) create peptide cross-links between adjacent glycan strands, giving the cell wall its structural rigidity.[2][7]

-

Steric Hindrance and Enzymatic Inhibition

Teicoplanin binds to the D-Ala-D-Ala moiety of the Lipid II pentapeptide.[1][4][7] This binding forms a bulky complex that sterically hinders the enzymes responsible for cell wall construction.[7] Specifically, teicoplanin's action results in the dual inhibition of:

-

Transglycosylation (Polymerization): The teicoplanin-Lipid II complex prevents the glycosyltransferase enzymes from accessing the substrate, thereby halting the extension of the glycan backbone.[2][7]

-

Transpeptidation (Cross-linking): By capping the D-Ala-D-Ala terminus, teicoplanin prevents the transpeptidase enzymes from catalyzing the formation of peptide bridges.[2][7]

This disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

A Deep Dive into Teicoplanin A2-3: From Discovery to Biosynthesis by Actinoplanes teichomyceticus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, represents a critical therapeutic option for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of Teicoplanin A2-3, a major bioactive component of the teicoplanin complex. We delve into its discovery, the producing organism Actinoplanes teichomyceticus, its intricate biosynthetic pathway, and the methodologies for its production, isolation, and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.

Discovery and Origin

Teicoplanin was first isolated in 1978 from a strain of Actinoplanes teichomyceticus (ATCC 31121), a filamentous bacterium discovered in a soil sample from Nimodi Village in Indore, India. This discovery marked a significant advancement in the arsenal against resistant Gram-positive pathogens. The teicoplanin complex is a mixture of five closely related major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, which share the same core glycopeptide structure but differ in the fatty acyl side chain attached to the glucosamine moiety. This compound is characterized by a linear C10:0 acyl chain.

The Producing Microorganism: Actinoplanes teichomyceticus

Actinoplanes teichomyceticus is a Gram-positive, aerobic, and spore-forming actinomycete belonging to the family Micromonosporaceae. As the natural producer of teicoplanin, this bacterium possesses the complex genetic machinery necessary for the biosynthesis of this intricate molecule. The production of teicoplanin is a highly regulated process influenced by nutritional and genetic factors.

Quantitative Data on Teicoplanin Production

The production of teicoplanin, and specifically the relative abundance of its components like A2-3, can be influenced by fermentation conditions and genetic modifications of the producing strain. The following tables summarize key quantitative data from various studies.

Table 1: Fermentation Yields of Teicoplanin

| Actinoplanes teichomyceticus Strain | Fermentation Scale | Key Optimization Strategy | Teicoplanin Titer | Reference |

| Mutant Strain | 5-L Jar Fermenter | Optimized medium with mannose and yeast extract | 500 mg/L | [1] |

| Mutant Strain | Pilot-scale Fermenter | Optimized medium with maltodextrin and soybean meal | 1,500 mg/L | [2] |

| NRRL B-16726 | Shake Flask | Overexpression of dbv3 regulatory gene | ~700 mg/L | [3] |

| ID9303 | 75-Liter Pilot Fermenter | Addition of 0.05% proline to the medium | 3.12 g/L | [4] |

| BNG 2315 (Mutant) | 5,000 L Fermenter | Not specified | 2.5 - 3.2 g/L | [5] |

Table 2: Relative Abundance of Teicoplanin A2 Components

| Actinoplanes teichomyceticus Strain | Culture Condition | T-A2-1 (%) | T-A2-2 (%) | T-A2-3 (%) | T-A2-4 (%) | T-A2-5 (%) | Reference |

| ATCC 31121 | TM1 medium with 2 g/L L-valine | 7.3 | 73.4 | 10.5 | 2.0 | 6.8 | [6] |

| Not Specified | Not Specified | 2.8 | 58.4 | 5.4 | 18.2 | 9.8 | [7] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Teicoplanin

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | ≤0.06 - ≥128 |

| Clostridioides difficile | 0.06 - 0.5 |

Experimental Protocols

Fermentation Protocol for Teicoplanin Production

This protocol is a generalized representation based on common practices for Actinoplanes teichomyceticus fermentation.

-

Inoculum Preparation:

-

A vegetative mycelium of A. teichomyceticus is prepared by inoculating a suitable seed medium.

-

The culture is incubated at 28-30°C for 48-72 hours with agitation.

-

-

Production Medium:

-

A typical production medium contains a carbon source (e.g., glucose, maltodextrin), a nitrogen source (e.g., yeast extract, soybean meal), and mineral salts (e.g., MgSO₄·7H₂O, NaCl, CaCl₂·2H₂O)[2].

-

For modulation of the A2 complex, precursors can be added. For instance, the accumulation of T-A2-3 is stimulated by the addition of methyl oleate, trioleate, or oils like olive and lard oil[6].

-

-

Fermentation Conditions:

-

The production culture is inoculated with the seed culture.

-

Fermentation is carried out in a bioreactor under aerobic conditions at a controlled temperature (e.g., 28-34°C) and pH (e.g., 7.0)[2].

-

Dissolved oxygen is maintained at 20-30% of saturation[2].

-

The fermentation is typically run for 120-168 hours.

-

Isolation and Purification Protocol for Teicoplanin

The following is a general multi-step protocol for the isolation and purification of teicoplanin from fermentation broth.

-

Separation of Biomass:

-

The fermentation broth is filtered or centrifuged to remove the mycelia[4].

-

-

Adsorption Chromatography:

-

The clarified broth is passed through a hydrophobic adsorption resin (e.g., Diaion HP-20) column to capture the teicoplanin complex[2].

-

The resin is washed with water or a low-concentration organic solvent to remove impurities.

-

-

Elution:

-

Teicoplanin is eluted from the resin using a mixture of water and a water-miscible organic solvent, such as acetone or methanol[8]. The pH of the eluent can be adjusted to optimize recovery.

-

-

Further Purification Steps:

-

Ion-Exchange Chromatography: The eluate can be further purified using cation exchange or anion exchange resins to remove charged impurities[4].

-

Reversed-Phase Chromatography: Final purification is often achieved using reversed-phase chromatography to separate the teicoplanin components[8].

-

Ultrafiltration/Nanofiltration: These techniques can be used to concentrate the teicoplanin solution and remove small molecule impurities[9].

-

-

Lyophilization:

-

The purified teicoplanin solution is freeze-dried to obtain a stable powder.

-

HPLC Method for Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of the teicoplanin complex.

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size)[10].

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is typically used[11]. An isocratic method with acetonitrile:methanol (50:50, v/v) has also been reported[10].

-

Flow Rate: Approximately 1.0 mL/min[10].

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Biosynthesis of this compound

The biosynthesis of teicoplanin in A. teichomyceticus is a complex process orchestrated by a large biosynthetic gene cluster (BGC), designated the tei cluster, which spans approximately 89 kbp and contains around 49 putative open reading frames (ORFs)[12]. The pathway involves a non-ribosomal peptide synthetase (NRPS) machinery for the assembly of the heptapeptide core, followed by a series of tailoring reactions.

Signaling Pathway and Regulation

The expression of the tei gene cluster is tightly controlled by pathway-specific regulatory genes. Two key regulators have been identified: Tei15** (a StrR-like regulator) and Tei16** (a LuxR-like regulator)[3]. Tei16** appears to be a master regulator that controls the expression of Tei15. In turn, Tei15 directly controls the expression of the majority of the tei genes, including those for the NRPS and tailoring enzymes[3].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Talking of Pathway-Specific Regulators in Glycopeptide Antibiotics (Teicoplanin and A40926) Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 5. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. academic.oup.com [academic.oup.com]

- 12. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antibacterial Efficacy of Teicoplanin A2-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the bacterium Actinoplanes teichomyceticus.[1] It is a crucial therapeutic agent for managing severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[2][3] The teicoplanin complex is composed of several closely related compounds. The primary active components are five molecules designated as Teicoplanin A2-1, A2-2, A2-3, A2-4, and A2-5, which share the same core glycopeptide structure but differ in the acyl side chains attached to a glucosamine residue.[1][4]

This technical guide focuses on the in vitro antibacterial efficacy of Teicoplanin, with a specific interest in the A2-3 component. While most clinical and laboratory studies evaluate the efficacy of the teicoplanin complex as a whole, understanding the contribution and characteristics of its individual components is vital for research and development. This document provides a detailed overview of its mechanism of action, a compilation of quantitative efficacy data, and standardized experimental protocols relevant to its study.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] Its mechanism is similar to that of vancomycin but with distinct structural features that influence its pharmacokinetic and binding properties.[5][6] The primary target for teicoplanin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][2]

The process of inhibition involves the following key steps:

-

Binding to Peptidoglycan Precursors: Teicoplanin binds with high affinity to the D-Ala-D-Ala moiety of Lipid II, the fundamental building block of the peptidoglycan layer.[6]

-

Inhibition of Transglycosylation: This binding sterically hinders the polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into the growing glycan chains, a process catalyzed by transglycosylase enzymes.[2][5]

-

Inhibition of Transpeptidation: The teicoplanin-Lipid II complex also prevents the cross-linking of peptide side chains between adjacent glycan strands, which is the final step in providing the cell wall with structural rigidity.[5]

The disruption of these essential processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2]

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. droracle.ai [droracle.ai]

- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Teicoplanin A2-3 with D-Ala-D-Ala Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between the glycopeptide antibiotic Teicoplanin A2-3 and its target, the D-Alanyl-D-Alanine (D-Ala-D-Ala) residues of bacterial cell wall precursors. Understanding this molecular interaction is fundamental to comprehending its mechanism of action and for the development of new antimicrobial agents.

Quantitative Binding Affinity Data

The binding of this compound to D-Ala-D-Ala is a high-affinity interaction, which has been quantified by various biophysical techniques. The key parameters defining this interaction, including the dissociation constant (Kd), association constant (Ka), and thermodynamic parameters, are summarized below.

| Parameter | Ligand | Method | Value | Reference |

| Dissociation Constant (Kd) | Free Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | 40 - 630 nM | [1][2] |

| Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance (SPR) | 91 ± 7 nM | [1][2] | |

| D-Ala-D-Ala-Agarose | Affinity Chromatography | - | [3] | |

| Association Constant (Ka) | N-acetyl-D-alanyl-D-alanine | Spectrophotometry | 1.7 x 105 M-1 | Not explicitly cited |

Thermodynamic Parameters of Binding

The thermodynamic profile of the interaction between Teicoplanin and an analogue of its target, N-acetyl-D-Alanine (Ac-D-Ala), reveals the energetic drivers of this binding event. These parameters were determined using calorimetric and spectrophotometric techniques.

| Parameter | Value (kJ/mol) |

| Gibbs Free Energy (ΔG°) | -29.7 |

| Enthalpy (ΔH°) | -44.8 |

| Entropy (-TΔS°) | 15.1 |

Table adapted from thermodynamic data for Ac-D-Ala binding to teicoplanin.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Teicoplanin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets the terminal D-Ala-D-Ala residues of the peptidoglycan precursors. By binding to this terminus, Teicoplanin sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan polymer. This disruption of cell wall synthesis leads to a compromised cell envelope and ultimately, bacterial cell death.

Caption: Teicoplanin's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of binding affinity. Below are representative protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for studying the Teicoplanin-D-Ala-D-Ala interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.

a) Materials:

-

Microcalorimeter (e.g., Malvern MicroCal iTC200)

-

This compound solution (in ITC buffer)

-

Synthetic D-Ala-D-Ala containing peptide (e.g., N-acetyl-Lys-D-Ala-D-Ala) solution (in ITC buffer)

-

ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

b) Sample Preparation:

-

Prepare a stock solution of this compound and the D-Ala-D-Ala peptide.

-

Determine the precise concentration of both solutions using UV-Vis spectrophotometry.

-

Dialyze both Teicoplanin and the peptide against the same batch of ITC buffer to minimize buffer mismatch effects.

-

After dialysis, re-determine the concentrations.

-

Degas both solutions immediately before the experiment to prevent bubble formation.

c) Experimental Procedure:

-

Equilibrate the calorimeter to the desired temperature (e.g., 25°C).

-

Load the sample cell (typically ~200 µL) with the Teicoplanin solution (e.g., 20 µM).

-

Load the injection syringe (typically ~40 µL) with the D-Ala-D-Ala peptide solution (e.g., 200 µM).

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.

-

Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.

d) Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks of the resulting thermogram to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of peptide to Teicoplanin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and the stoichiometry (n).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (association and dissociation rates) and affinity constants.

a) Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

-

This compound (ligand)

-

D-Ala-D-Ala containing peptide (analyte)

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

b) Immobilization of Teicoplanin:

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject a solution of Teicoplanin (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared by performing the activation and deactivation steps without injecting Teicoplanin.

c) Binding Analysis:

-

Prepare a series of dilutions of the D-Ala-D-Ala peptide in running buffer (e.g., ranging from 1 nM to 1 µM).

-

Inject the different concentrations of the peptide over both the Teicoplanin-immobilized and the reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer like glycine-HCl, pH 2.5) if necessary.

d) Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to correct for bulk refractive index changes and non-specific binding.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of Teicoplanin to a D-Ala-D-Ala peptide using biophysical methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Character of Teicoplanin A2-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of five major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, which primarily differ in the structure of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety. This variation in the acyl chain significantly influences the lipophilicity of each component, which in turn affects their pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the lipophilic nature of Teicoplanin A2-3, a major and clinically significant component of the teicoplanin complex. The defining feature of this compound is its decanoyl (C10) fatty acid side chain, which imparts a distinct lipophilic character to the molecule.[1][2]

Physicochemical Properties and Lipophilicity of this compound

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For antibiotics, lipophilicity can also play a direct role in their mechanism of action, particularly in their interaction with bacterial cell membranes.

Quantitative Lipophilicity Data

| Compound | Acyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Computed Log P (XLogP3-AA) |

| This compound | Decanoyl (C10:0) | C88H97Cl2N9O33 | 1879.66 | 0.5 |

Data sourced from PubChem CID: 17748671.[1]

The positive Log P value, albeit modest, indicates a degree of lipophilicity for this compound, distinguishing it from more polar glycopeptides like vancomycin. The lipophilicity of the Teicoplanin A2 components generally increases with the length and branching of the fatty acyl chain. Therefore, this compound is considered more lipophilic than components A2-1 and A2-2, and less lipophilic than A2-4 and A2-5.[3]

Experimental Determination of Lipophilicity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted indirect method for determining the lipophilicity of compounds. This method correlates the retention time of a substance on a nonpolar stationary phase with its lipophilic character. The capacity factor (k), or its logarithm (log k), is used as a lipophilicity index. By extrapolating the retention data to 100% aqueous mobile phase, the log kw value can be obtained, which is highly correlated with the Log P value.[4]

Experimental Protocol: RP-HPLC for Lipophilicity Assessment

The following is a generalized protocol for determining the lipophilicity of teicoplanin components using RP-HPLC, based on established methodologies.

Objective: To determine the capacity factor (log kw) of this compound as an index of its lipophilicity.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Reversed-phase C8 or C18 column (e.g., Deltabond C8).

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphate buffer (pH 7.4).

-

Uracil or other suitable void volume marker.

Procedure:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of acetonitrile and phosphate buffer (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).

-

Sample Preparation: Dissolve the this compound reference standard in the initial mobile phase composition to a known concentration.

-

Chromatographic Conditions:

-

Column: Deltabond C8 (or equivalent C18 column).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 280 nm.

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject the void volume marker (uracil) to determine the dead time (t0).

-

Inject the this compound sample for each mobile phase composition and record the retention time (tR).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each mobile phase composition using the formula: k = (tR – t0) / t0

-

Calculate the logarithm of the capacity factor (log k).

-

Plot log k versus the percentage of the organic modifier (acetonitrile) in the mobile phase.

-

Perform a linear regression analysis and extrapolate the line to 0% organic modifier to obtain the y-intercept, which represents the log kw value.

-

Expected Outcome: A linear relationship between log k and the percentage of the organic modifier. The extrapolated log kw value serves as a quantitative measure of the lipophilicity of this compound.

Role of Lipophilicity in the Mechanism of Action

The primary mechanism of action for teicoplanin involves the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall assembly.[5][6] The lipophilic acyl chain of this compound plays a significant, multifaceted role in its antibacterial activity.

Membrane Anchoring and Increased Local Concentration

It is hypothesized that the fatty acyl group of teicoplanin anchors the antibiotic to the bacterial cell membrane.[7] This interaction increases the local concentration of the drug at the site of peptidoglycan synthesis, which occurs at the membrane surface. This enhanced proximity to its target is believed to contribute to teicoplanin's potent activity.

Interaction with Lipid II

The lipophilic tail may also facilitate interaction with Lipid II, the lipid carrier that transports peptidoglycan precursors across the cell membrane.[8] By engaging with both the D-Ala-D-Ala peptide and the lipid carrier, lipoglycopeptides can more effectively disrupt the cell wall synthesis process.

Disruption of Membrane Integrity

Some lipoglycopeptide antibiotics have been shown to disrupt the integrity of the bacterial cell membrane directly.[9][10][11][12] The lipophilic side chain can insert into the lipid bilayer, leading to depolarization, increased permeability, and ultimately, cell death. While this dual mechanism is more established for other lipoglycopeptides, the lipophilic nature of teicoplanin suggests a potential for similar membrane-disrupting effects.

Visualizing the Role of Lipophilicity

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Lipophilicity of teicoplanin antibiotics as assessed by reversed phase high-performance liquid chromatography: quantitative structure-property and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 7. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teicoplanin - Wikipedia [en.wikipedia.org]

- 9. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]

- 10. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lecturio.com [lecturio.com]

- 12. Lipoglycopeptides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

Potential antiviral properties of Teicoplanin A2-3 against enveloped viruses

- 1. Sodium gluconate (527-07-1) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. benchchem.com [benchchem.com]

- 7. Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Teicoplanin A2-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic effective against serious infections caused by Gram-positive bacteria. It is a complex mixture of six main components: A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3] The quantification of individual components, such as Teicoplanin A2-3, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note provides a detailed protocol for the quantification of this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.

Materials and Reagents

-

Teicoplanin reference standard (containing A2-3)

-

Acetonitrile (HPLC grade)[2]

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Formic acid

-

Polymyxin B (as internal standard, IS)[6]

-

Ultrapure water

-

Human plasma (for clinical applications)[6]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

Preparation of Solutions

Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer and an organic solvent. For example, a mixture of 10 mM NaH₂PO₄ buffer and acetonitrile (78:22, v/v) can be used for isocratic elution.[6] Alternatively, a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in a 5:1 acetonitrile-water mixture) can be employed for better separation of all teicoplanin components.[7]

Standard Solution Preparation:

-

Stock Solution: Accurately weigh and dissolve the teicoplanin reference standard in ultrapure water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[7]

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent to prepare a series of working standard solutions with concentrations ranging from 7.8 to 500 mg/L.[6]

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Polymyxin B in ultrapure water (e.g., 100 mg/L).[6][7]

Sample Preparation (from Human Plasma):

-

To 100 µL of plasma sample, add a known amount of the internal standard solution.[7]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Collect the clear supernatant for HPLC analysis.

HPLC Method

The following table summarizes a typical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A: 10 mM NaH₂PO₄ bufferB: Acetonitrile |

| Gradient | Isocratic at 78:22 (A:B)[6] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm[6] |

| Injection Volume | 20 µL[5] |

| Internal Standard | Polymyxin B[6] |

Data Presentation: Quantitative Summary

The performance of the HPLC method is summarized in the table below. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | Value |

| Linearity Range | 7.8 - 500 mg/L[6] |

| Correlation Coefficient (r²) | > 0.999[6] |

| Retention Time (Teicoplanin A2-2/A2-3) | Approximately 27.5 min (major peak A2-2)[6] |

| Retention Time (Internal Standard) | Approximately 4.6 min (Polymyxin B2)[6] |

| Accuracy | 93.9% - 110.7%[6] |

| Precision (RSD%) | < 15%[6] |

| Lower Limit of Quantification (LLOQ) | 7.81 mg/L[6] |

| Recovery | 98.5% - 104.7%[6] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a plasma sample.

Caption: Workflow for this compound analysis.

Logical Relationship of Method Validation

This diagram shows the key parameters evaluated during the validation of the analytical method.

Caption: HPLC method validation parameters.

References

- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. iomcworld.org [iomcworld.org]

- 6. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Application Note: Quantitative Analysis of Teicoplanin A2-3 in Human Serum by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic crucial for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It exists as a complex of several main components, primarily the A2 group (A2-1, A2-2, A2-3, A2-4, A2-5) and the A3 group (A3-1).[1][2][3] The monitoring of teicoplanin trough levels is recommended to ensure therapeutic efficacy and avoid toxicity, making robust analytical methods essential for clinical and research settings.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for therapeutic drug monitoring (TDM) due to its high specificity, sensitivity, and accuracy.[4]

This application note provides a detailed protocol for the quantitative analysis of the Teicoplanin A2-3 component in human serum samples using LC-MS/MS. While Teicoplanin A2-2 and A2-3 are structurally similar and often co-elute or are quantified together, this method outlines the parameters necessary for their specific detection.[5][6][7][8]

Experimental Workflow

The overall workflow for the analysis of this compound in serum is a multi-step process from sample collection to final data analysis.

Detailed Protocols

Materials and Reagents

-

Teicoplanin standard powder (Sigma-Aldrich)[5]

-

Internal Standard (IS), e.g., Vancomycin or a deuterated analog[5][7]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Drug-free human serum

Preparation of Standards and Quality Controls (QC)

-

Primary Stock Solution (1 mg/mL): Prepare a stock solution of teicoplanin in a 50:50 (v/v) mixture of acetonitrile and water.[8]

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a suitable solvent (e.g., distilled water or 50:50 acetonitrile/water) to create working standards.[5][8]

-

Calibration Curve and QC Samples: Spike drug-free human serum with the working standard solutions to prepare a calibration curve (e.g., 1-100 µg/mL) and at least three levels of QC samples (low, medium, high).[5][8]

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting teicoplanin from serum.

-

Pipette 50 µL of serum sample, calibrator, or QC into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for approximately 30-60 seconds to precipitate proteins.[8]

-

Centrifuge the tubes at high speed (e.g., 15,000 rpm) for 5-10 minutes at room temperature.[8]

-

Carefully collect the clear supernatant.

-

For some methods, a further dilution of the supernatant (e.g., 1:10 with mobile phase A) may be performed before injection.[8]

-

Inject a 5-10 µL aliquot of the final solution into the LC-MS/MS system.[8]

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 or C8, e.g., Cadenza HS-C18, Hypersil Gold C8[3][9] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.5 mL/min[3] |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 40 °C |

| Gradient | A linear gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step. |

| Run Time | 5 - 8 minutes[4][5][10] |

Mass Spectrometry (MS) Parameters

Detection is typically performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V[11] |

| Drying Gas Temp. | 300 °C[11] |

| Nebulizer Gas | 35 psi[11] |

| Sheath Gas Temp. | 325 °C[11] |

The logical relationship for MRM detection involves selecting a precursor ion and specific product ions for both the analyte and the internal standard.

MRM Transitions for Teicoplanin A2-2/A2-3

The following MRM transitions are commonly used for the quantification and confirmation of Teicoplanin A2-2 and A2-3, which are often measured together.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Teicoplanin A2-2/A2-3 | 940.3 / 940.4 | 316.3 / 316.2 | ~21 / ~34 | Quantifier[5][6][8] |

| Teicoplanin A2-2/A2-3 | 940.3 | 204.1 | ~17 | Qualifier[6] |

| Vancomycin (IS) | 724.9 / 724.7 | 144.1 / 143.9 | ~20 / ~17 | Internal Standard[5][7] |

Note: Exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Method Validation and Performance

The described methodology has been validated in numerous studies, demonstrating its suitability for clinical applications. Key performance characteristics are summarized below.

Table 1: Summary of Quantitative Performance

| Parameter | Typical Performance Range | Reference |

| Linearity Range | 1 - 100 mg/L | [5][8] |

| Correlation Coefficient (r²) | > 0.99 | [11] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 mg/L | [5][8][10] |

| Intra-day Precision (%CV) | < 15% (< 7.5% in some studies) | [3][10] |

| Inter-day Precision (%CV) | < 15% (< 7.5% in some studies) | [3][10] |

| Accuracy / Bias (%) | 85 - 115% (Within ±10% in some studies) | [3][9][10] |

| Extraction Recovery (%) | 88.8 - 96.6% | [10] |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of this compound in human serum. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or research setting.[5][10] This method allows for accurate therapeutic drug monitoring, which is essential for optimizing patient dosing regimens to maximize efficacy and minimize the risk of toxicity.[1][4][9]

References

- 1. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Therapeutic drug monitoring of teicoplanin using an LC-MS/MS method: Analysis of 421 measurements in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Simultaneous Determination of Active Clinical Components of Teicoplanin and Ramoplanin in Environmental Water by LC-MS/MS Coupled With Cascade Elution [frontiersin.org]

Determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Teicoplanin A2-3, a major component of the teicoplanin complex, a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria. The methodologies outlined adhere to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.[1][2] This targeted mechanism of action makes it a crucial therapeutic agent against infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][4] Determining the MIC of this compound is a critical step in preclinical and clinical research to understand its potency and to guide therapeutic dosage.

Data Presentation

The following table summarizes the MIC values of teicoplanin against various Gram-positive bacteria as reported in the literature. It is important to note that many studies use the teicoplanin complex rather than specifically the A2-3 component.

| Bacterial Species | Strain(s) | Teicoplanin MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.5 | [3] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 0.38 - 2.00 | [5] |

| Staphylococcus aureus | Clinical Isolates | 0.125 - 2.0 | [6] |

| Enterococcus faecalis | Clinical Isolate 309 | 0.25 | [3] |

| Enterococcus faecalis | Clinical Isolate 1209 | 0.5 | [3] |

| Vancomycin-Resistant Enterococcus faecium | Clinical Isolate 2497 | 32 | [7] |

| Coagulase-Negative Staphylococci | Clinical Isolates | 8 - 32 | [8] |

Experimental Protocols

Two primary methods are recommended for determining the MIC of this compound: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

a. Preparation of this compound Stock Solution:

This compound has poor water solubility and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable choice.

-

Aseptically weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock solution at a concentration that is typically 100-fold the highest concentration to be tested.

b. Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a gradient of this compound concentrations.

-

The final well in each row should contain only CAMHB to serve as a positive growth control. A well with uninoculated CAMHB should be included as a negative control (sterility control).

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension.

-

Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

a. Preparation of this compound Agar Plates:

-

Prepare a stock solution of this compound in DMSO as described for the broth microdilution method.

-

Prepare a series of two-fold dilutions of the this compound working stock solution in a suitable sterile diluent.

-

For each concentration, add 2 mL of the diluted antibiotic solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

-

A control plate containing MHA without the antibiotic should also be prepared.

b. Inoculum Preparation:

Prepare the bacterial inoculum as described for the broth microdilution method, matching the turbidity of a 0.5 McFarland standard.

c. Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

The MIC is the lowest concentration of this compound that prevents the growth of a visible bacterial colony or a faint haze.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known teicoplanin MIC values in each run. Recommended QC strains and their acceptable MIC ranges according to CLSI are:

-

Staphylococcus aureus ATCC® 29213™: 0.25 - 1 µg/mL

-

Enterococcus faecalis ATCC® 29212™: 0.06 - 0.25 µg/mL

Visualizations

Caption: Workflow for Broth and Agar Dilution MIC Determination.

Caption: Teicoplanin's Inhibition of Bacterial Cell Wall Synthesis.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublisher.org [medwinpublisher.org]

- 6. ima.org.il [ima.org.il]

- 7. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Teicoplanin A2-3 in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] It is a complex mixture of several compounds, with five major components designated Teicoplanin A2-1 through A2-5.[3][4] These components share the same core glycopeptide structure but differ in the acyl side chains. Teicoplanin A2-3 is one of these major components. For the purposes of standard antimicrobial susceptibility testing (AST), the teicoplanin complex is tested as a whole. These application notes provide detailed protocols and data for the use of teicoplanin in AST.

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, which are essential building blocks of the cell wall.[1][4][5] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the polymerization and cross-linking of peptidoglycan chains.[1][5] The disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

Data Presentation

Table 1: Teicoplanin MIC and Disk Diffusion Breakpoints

The following tables summarize the minimum inhibitory concentration (MIC) and disk diffusion zone diameter breakpoints for teicoplanin against select Gram-positive organisms as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

| Organism | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |

| Staphylococcus aureus | Disk Diffusion | 30 µg | ≥ 14 mm | 11 - 13 mm | ≤ 10 mm | [6][7] |

| MIC | - | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL | [6][8] | |

| Enterococcus faecalis | Disk Diffusion | 30 µg | ≥ 14 mm | 11 - 13 mm | ≤ 10 mm | [7] |

| MIC | - | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL | ||

| Staphylococcus aureus (EUCAST) | MIC | - | ≤ 2 mg/L | - | > 2 mg/L | [9] |

Note: Interpretive criteria can be subject to updates. Always refer to the latest versions of CLSI and EUCAST guidelines.[10][11][12][13]

Table 2: Quality Control (QC) Ranges for Teicoplanin AST

Performing routine quality control is essential to ensure the accuracy and reproducibility of AST results. The following are the recommended QC ranges for teicoplanin testing using standard reference strains.

| QC Strain | Method | Disk Content | Acceptable Range | Reference |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | 30 µg | 15 - 19 mm | [7][14] |

| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) | - | 0.12 - 0.5 µg/mL | [7][14] |

| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (MIC) | - | 0.06 - 0.25 µg/mL | [7][14] |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control strains (S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

Prepare Teicoplanin Stock Solution: Prepare a stock solution of teicoplanin in a suitable solvent (e.g., water) at a concentration of 1280 µg/mL.

-

Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the teicoplanin stock solution in CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).

-

Prepare Bacterial Inoculum: From a pure culture, suspend 4-5 colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate Microtiter Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the teicoplanin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of teicoplanin at which there is no visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[15]

Materials:

-

Teicoplanin disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Quality control strain (S. aureus ATCC® 25923™)

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Bacterial Inoculum: Prepare the inoculum as described in Protocol 1, step 3.

-

Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[16]

-

Apply Antibiotic Disks: Aseptically apply the teicoplanin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the teicoplanin disk to the nearest millimeter.

-

Interpret Results: Compare the measured zone diameter to the established breakpoints (Table 1) to determine if the organism is susceptible, intermediate, or resistant.

Visualizations

Caption: Mechanism of action of Teicoplanin.

Caption: General workflow for antimicrobial susceptibility testing.

Caption: Logical flow for interpreting AST results.

References

- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 5. droracle.ai [droracle.ai]

- 6. medwinpublisher.org [medwinpublisher.org]

- 7. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. megumed.de [megumed.de]

- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 13. EUCAST: EUCAST - Home [eucast.org]

- 14. journals.asm.org [journals.asm.org]

- 15. pdb.apec.org [pdb.apec.org]

- 16. shop.tinyteria.com [shop.tinyteria.com]

Application of Teicoplanin A2-3 in the Study of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that serves as a critical tool in both clinical settings for treating severe Gram-positive bacterial infections and in the laboratory for studying the intricate process of bacterial cell wall synthesis.[1] Teicoplanin A2-3 is one of the major components of the teicoplanin complex, characterized by a specific fatty acid side chain that is believed to anchor the molecule to the bacterial cell membrane, thereby enhancing its activity.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to investigate the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the late stages of peptidoglycan synthesis. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[] By binding to this moiety, this compound sterically hinders the two crucial enzymatic steps in the polymerization of the cell wall:

-

Transglycosylation: The polymerization of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits into long glycan chains.

-

Transpeptidation: The cross-linking of the peptide side chains of adjacent glycan strands, which provides the peptidoglycan meshwork with its structural integrity.

The inhibition of these processes leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[]

References

Application Notes and Protocols: Teicoplanin A2-3 for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that is a crucial therapeutic option for managing severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy against these challenging pathogens makes it a vital tool in both clinical and research settings. Teicoplanin is a mixture of several components, with Teicoplanin A2 being the major complex, which is further divided into five closely related molecules (A2-1 to A2-5). These components share the same core glycopeptide structure but differ in the fatty acid side chains. This document provides detailed application notes and protocols for the use of Teicoplanin A2-3 in the context of MRSA infections, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][3] This binding sterically hinders the transglycosylation and transpeptidation steps in peptidoglycan polymerization, which are essential for forming the rigid cell wall structure.[3] The disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis.[3] Unlike beta-lactam antibiotics, the action of teicoplanin is not affected by the production of beta-lactamases.[1]

Mechanism of this compound Action on MRSA.

In Vitro Efficacy

Teicoplanin demonstrates potent in vitro activity against MRSA isolates. The minimum inhibitory concentration (MIC) is a key parameter for assessing its efficacy.

| Parameter | Value Range | Reference Strain | Notes |

| MIC | 0.25 - 2.00 µg/mL | MRSA ATCC 43300 and clinical isolates | Activity can be influenced by inoculum size and the presence of serum.[5][6] |

| MIC50 | 0.25 µg/mL | MRSA from cystic fibrosis sputum | Median MIC value.[5] |

| MIC90 | 1.00 µg/mL | Clinical MRSA isolates | 90% of isolates inhibited at this concentration. |

| Mutational Frequency | 1.02 x 10⁻⁷ | MRSA ATCC 43300 | At 16 x MIC.[7] |

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

In vivo studies are critical for determining the therapeutic potential of Teicoplanin. The ratio of the Area Under the Curve (AUC) to the MIC is a key predictor of its bacteriological and clinical success.

| Parameter | Target Value | Model | Notes |

| fAUC24/MIC (static effect) | 30.4 - 54.8 | Murine Thigh Infection Model | For methicillin-susceptible and resistant S. aureus.[8] |

| fAUC24/MIC (1-log10 kill) | 70.56 - 76.4 | Murine Thigh Infection Model | For methicillin-susceptible and resistant S. aureus.[8] |

| Total in vivo AUC/MIC (efficacy) | 610.4 | Murine Thigh Infection Model | For a 2 log10 cell kill against an MRSA strain with an MIC of 0.5 mg/L.[7][9] |

| Total in vivo AUC/MIC (resistance suppression) | ~1500 | Murine Thigh Infection Model | To prevent the emergence of resistance.[7][9] |

| AUC24/MIC for Clinical Success | ≥900 µg·h/mL | Human patients with MRSA infections | Associated with a high probability of successful bacteriological response.[10][11] |

Clinical Applications

Teicoplanin is indicated for the treatment of serious infections caused by MRSA, including bacteremia, endocarditis, and bone and joint infections.[1][12] It is also a viable option for patients with allergies to beta-lactam antibiotics.[2]

| Infection Type | Recommended Trough Concentration (Cmin) | Dosing Considerations |

| General MRSA Infections | ≥15 µg/mL | A loading dose is crucial to rapidly achieve therapeutic concentrations.[13] |

| Serious Infections (e.g., Endocarditis, Osteomyelitis) | ≥20 µg/mL | Higher doses may be necessary to achieve optimal PK/PD targets.[1][13] |

A meta-analysis comparing linezolid and teicoplanin for MRSA infections suggested that linezolid was associated with a better clinical cure and microbiological eradication rate.[14] However, the choice of antibiotic should be based on local availability, patient population, and safety profiles.[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution (as per EUCAST guidelines)

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Culture MRSA (e.g., ATCC 43300) on a non-selective agar medium (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.[7] Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilutions: Perform two-fold serial dilutions of the teicoplanin stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.

b) E-test

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the MRSA suspension onto the surface of a Mueller-Hinton agar plate.

-

Application of E-test Strip: Aseptically apply the teicoplanin E-test strip to the agar surface.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

-

Reading the MIC: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Workflow for MIC Determination of Teicoplanin against MRSA.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of teicoplanin and determine key PK/PD parameters.[8][9]

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide.[8]

-

Bacterial Inoculation: Prepare a mid-logarithmic phase culture of MRSA. Inject a defined inoculum (e.g., 10⁶ CFU) into the thigh muscle of the neutropenic mice.[8]

-

Teicoplanin Administration: At a specified time post-infection (e.g., 2 hours), administer teicoplanin subcutaneously or intravenously at various dosing regimens.

-

Sample Collection: At different time points, euthanize cohorts of mice and aseptically remove the thigh muscle.

-

Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: Correlate the teicoplanin dosage and resulting plasma concentrations with the reduction in bacterial load in the thigh to determine PK/PD indices such as AUC/MIC.

Therapeutic Drug Monitoring (TDM)

Monitoring teicoplanin serum concentrations in patients is crucial for optimizing therapy.

-

Sample Collection: Collect blood samples to determine trough concentrations (Cmin), typically just before the next dose.

-

Concentration Measurement: Serum concentrations of teicoplanin can be determined using methods such as fluorescence polarization immunoassay (FPIA).[10][15]

-

Dose Adjustment: Adjust the teicoplanin dosage regimen based on the measured trough concentrations and the clinical status of the patient to achieve the target Cmin.

Safety and Considerations

Teicoplanin is generally well-tolerated. Compared to vancomycin, it is associated with a lower incidence of nephrotoxicity and "red man syndrome".[16] However, as with all antibiotics, judicious use is necessary to prevent the emergence of resistance.[1]

Conclusion

This compound remains a valuable antibiotic for the treatment of MRSA infections. A thorough understanding of its mechanism of action, in vitro and in vivo efficacy, and appropriate experimental protocols is essential for its effective use in both research and clinical practice. The data and protocols presented here provide a comprehensive resource for professionals working in the field of infectious diseases and drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetic/pharmacodynamic evaluation of teicoplanin against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Efficacies of Teicoplanin-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical efficacy and safety in patients treated with teicoplanin with a target trough concentration of 20 μg/mL using a regimen of 12 mg/kg for five doses within the initial 3 days - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of linezolid versus teicoplanin for the treatment of MRSA infections: a meta-analysis | The Journal of Infection in Developing Countries [jidc.org]

- 15. Pharmacokinetic/pharmacodynamic analysis of teicoplanin in patients with MRSA infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ircmj.com [ircmj.com]

Investigating Teicoplanin A2-3 in Biofilm Eradication Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with the Teicoplanin A2 group being the major contributor to its antibacterial activity. Among these, Teicoplanin A2-3 is a key analog. These application notes provide a comprehensive overview of the methodologies used to investigate the efficacy of this compound in eradicating bacterial biofilms. While specific quantitative data for the standalone activity of the this compound component is limited in publicly available literature, this document outlines the established protocols to determine such efficacy. The primary mechanism of action for Teicoplanin involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which is crucial for bacterial viability.[1][2][3][4]

Data Presentation